molecular formula C8H8BrNO2 B097489 5-Bromo-1,2-dimethyl-3-nitrobenzene CAS No. 18873-95-5

5-Bromo-1,2-dimethyl-3-nitrobenzene

Cat. No. B097489
CAS RN: 18873-95-5
M. Wt: 230.06 g/mol
InChI Key: HPXSPJGSFHLODM-UHFFFAOYSA-N
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Patent
US09376422B2

Procedure details

To a stirred solution of 5-bromo-2-methyl-3-nitrobenzoic acid (287 g, 1100 mmol) in DMF (150 mL), were added sodium carbonate (468 g, 4415 mmol) and methyl iodide (627 g, 4415 mmol). The mixture was heated at 60° C. for 8 h. The precipitate was filtered and washed with diethyl ether (5 times). The combined organic layers were dried, concentrated under reduced pressure giving the title compound (302 g, 99%) which was used directly without further purification.
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
468 g
Type
reactant
Reaction Step One
Quantity
627 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:12]([O-:14])=[O:13])[C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7](O)=O.C(=O)([O-])[O-].[Na+].[Na+].CI>CN(C=O)C>[CH3:7][C:6]1[CH:10]=[C:2]([Br:1])[CH:3]=[C:4]([N+:12]([O-:14])=[O:13])[C:5]=1[CH3:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
287 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C(=O)O)C1)C)[N+](=O)[O-]
Name
Quantity
468 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
627 g
Type
reactant
Smiles
CI
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with diethyl ether (5 times)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)Br)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 302 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 119.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.